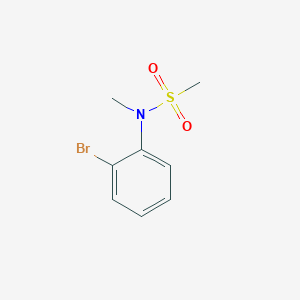

N-(2-溴苯基)-N-甲基甲磺酰胺

描述

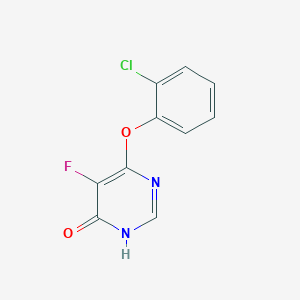

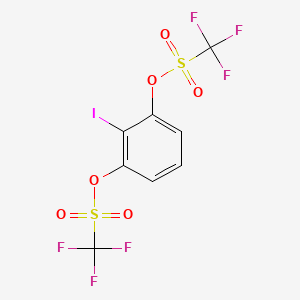

N-(2-Bromophenyl)-N-methylmethanesulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their wide range of applications in medicinal chemistry and as intermediates in organic synthesis. The presence of the bromophenyl group suggests potential reactivity for further functionalization through cross-coupling reactions.

Synthesis Analysis

The synthesis of sulfonamide derivatives can be achieved through various methods. One approach involves the cross-coupling of bromopyridine with primary and secondary alkyl and aryl sulfonamides, catalyzed by copper(I) iodide and a bipyridine ligand . Although the specific synthesis of N-(2-Bromophenyl)-N-methylmethanesulfonamide is not detailed in the provided papers, similar methodologies could potentially be applied, using 2-bromophenyl bromide as the aryl halide and N-methylmethanesulfonamide as the sulfonamide component.

Molecular Structure Analysis

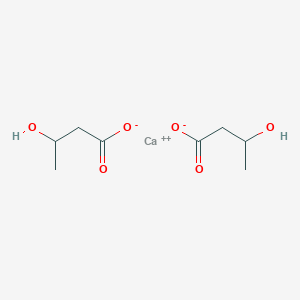

The molecular structure of N-(2-Bromophenyl)-N-methylmethanesulfonamide would consist of a bromophenyl ring attached to a sulfonamide group where the nitrogen is further methylated. The papers provided do not give specific details on the molecular structure of this compound, but general knowledge of sulfonamide chemistry and the influence of substituents on the phenyl ring can be inferred to predict its properties .

Chemical Reactions Analysis

Sulfonamides, including those with a bromophenyl substituent, can participate in various chemical reactions. The bromine atom on the phenyl ring makes it susceptible to nucleophilic aromatic substitution, facilitating the introduction of different functional groups. The sulfonamide nitrogen can also be involved in the formation of additional bonds, potentially leading to the synthesis of more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-Bromophenyl)-N-methylmethanesulfonamide would be influenced by both the sulfonamide group and the bromophenyl moiety. The compound is likely to be a solid at room temperature with a relatively high melting point due to the presence of the sulfonamide group. The bromine atom would increase the compound's density and molecular weight. The papers provided do not offer specific data on the physical and chemical properties of this compound, but general trends in sulfonamide chemistry can be applied to hypothesize its characteristics .

科学研究应用

研究中的溴化物

溴化物,包括新型溴化阻燃剂,因其在室内空气、灰尘、消费品和食品中的存在而被广泛研究。这些研究强调了对它们的迁移、毒性以及开发用于检测和定量分析的优化方法进行研究的必要性。此类研究应用突出了人们对这些化合物对环境和健康的影响的担忧,以及监测其在各种基质中的水平的重要性 (Zuiderveen 等人,2020)。

磺酰胺研究应用

磺酰胺是一类重要的化合物,具有广泛的应用,包括用作抑菌抗生素、利尿剂、碳酸酐酶抑制剂和抗癫痫药。最近的专利和研究集中于开发针对各种酶和受体的新的磺酰胺抑制剂,突出了它们在药物发现和开发中治疗癌症、青光眼和感染等疾病方面的重要性。这些研究强调了磺酰胺在药物化学中的多功能性及其创造新疗法的潜力 (Gulcin 和 Taslimi,2018)。

环境和分析化学应用

研究和开发微生物降解多氟烷基化学物质的方法,包括检查生物降解性、脱氟潜力和识别降解中间体,对于了解这些物质的环境归宿至关重要。这一研究领域对于评估氟化合物的环境影响以及制定减轻其在环境中持久性的策略至关重要 (Liu 和 Mejia Avendaño,2013)。

作用机制

Target of Action

Compounds with similar structures have been known to participate in transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

It’s known that brominated compounds can undergo free radical reactions . In such reactions, a bromine atom is lost, leaving behind a radical that can participate in further reactions .

Biochemical Pathways

Brominated compounds are known to participate in reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

The compound’s molecular weight is 214059 , which could influence its bioavailability and pharmacokinetics.

属性

IUPAC Name |

N-(2-bromophenyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-10(13(2,11)12)8-6-4-3-5-7(8)9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEOQJILAXCBEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1Br)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10737330 | |

| Record name | N-(2-Bromophenyl)-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

553652-34-9 | |

| Record name | N-(2-Bromophenyl)-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S)-3-[3-Methoxy-4-[2-methoxy-4-(3-hydroxy-1-propenyl)phenoxy]phenyl]propane-1,2,3-triol](/img/structure/B3029069.png)

![2,2'':7'',2''''-Ter-9,9'-spirobi[9H-fluorene]](/img/structure/B3029077.png)